Clostebol

Beschreibung

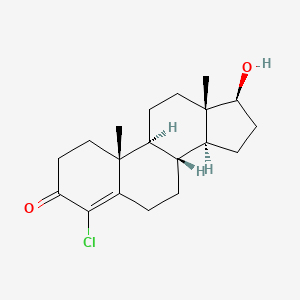

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(8R,9S,10R,13S,14S,17S)-4-chloro-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27ClO2/c1-18-10-8-15(21)17(20)14(18)4-3-11-12-5-6-16(22)19(12,2)9-7-13(11)18/h11-13,16,22H,3-10H2,1-2H3/t11-,12-,13-,16-,18+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCZCIYZKSLLNNH-FBPKJDBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C(C(=O)CCC34C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C(C(=O)CC[C@]34C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046192 | |

| Record name | Clostebol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093-58-9 | |

| Record name | Clostebol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1093-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clostebol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001093589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clostebol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01521 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clostebol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clostebol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.849 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOSTEBOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7D4G976SH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Fundamental Aspects of Clostebol in Scientific Research

Historical Trajectories of Clostebol Investigations

Early investigations into this compound, particularly in the 1990s, were spurred by positive findings of this compound acetate (B1210297) in biological samples from animals, particularly at injection sites nih.govresearchgate.net. This led to detailed studies on the metabolism of this compound in various animal species and humans nih.govresearchgate.net. The introduction of mass spectrometers coupled with gas chromatography (GC-MS) in the late 1960s marked a significant advancement in elucidating steroid metabolites, a technique later complemented by liquid chromatography-mass spectrometry (LC-MS) researchgate.net.

Historically, this compound has been used in animal husbandry for fattening purposes, particularly in cattle and racehorses, and continues to be used in some regions today nih.gov. The use of synthetic anabolic hormones in food-producing animals is banned in the EU due to potential risks to human health, necessitating monitoring for residues nih.gov.

Research has also explored the detection of this compound metabolites in humans, with studies investigating its metabolic profiles after administration researchgate.net. Early detection methods included ELISA and GC-MS nih.gov.

Current Research Paradigms for this compound Analysis

Current research on this compound analysis is heavily focused on developing and refining highly sensitive and specific methods for its detection and that of its metabolites in various biological matrices, including urine, blood, hair, liver, muscle, and feces nih.govresearchgate.netnih.gov. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and ultrahigh-performance liquid chromatography–quadrupole time-of-flight tandem mass spectrometry (UHPLC/Q-TOF/MS/MS) are currently preferred techniques due to their sensitivity and specificity nih.govresearchgate.nettheanalyticalscientist.com.

A significant area of current investigation involves the detailed study of this compound metabolism to identify long-term metabolites and improve detection windows researchgate.netupf.edu. This compound undergoes metabolism including reduction by 5-α and 5-β reductase and 17-oxidation nih.gov. Several metabolites have been identified in urine, including hydroxyl, sulfated, desisopropyl, dehydrogenated, dehydroxylated, and glucuronide metabolites researchgate.net. The main metabolite targeted in doping control is 4-chloro-androst-4-en-3α-ol-17-one (M1), which is primarily excreted as a glucuronide conjugate researchgate.netfrontiersin.orgnih.gov. However, research is also exploring the detection of sulfate (B86663) metabolites, which have been described as long-term metabolites for some AAS and can potentially extend detection times researchgate.netupf.edu.

Current research also addresses the challenge of distinguishing between intentional this compound use and unintentional exposure, such as through contact with topical preparations containing this compound acetate frontiersin.orgnih.govwada-ama.orgyuntsg.comindianexpress.comnih.gov. Studies have demonstrated that detectable amounts of this compound metabolites can be found in urine even after a single transdermal exposure or through transfer via contact frontiersin.orgnih.govyuntsg.comindianexpress.comresearchgate.netsdsu.edu. This has led to research into identifying specific metabolic markers or concentration ratios that could help differentiate administration routes wada-ama.org. Hair analysis is also gaining attention for its longer detection window, potentially providing evidence in cases of alleged unintentional exposure nih.govfrontiersin.org.

Detailed research findings include the identification of new this compound metabolites in human urine using advanced mass spectrometry techniques researchgate.net. For example, a study identified 15 metabolites in urine, with some also present in feces and plasma researchgate.net. Another study focused on sulfate metabolites, detecting six after oral administration, with one identified as 4ξ-chloro-5α-androst-3β-ol-17-one 3β-sulfate, which was detectable for an extended period researchgate.netupf.edu.

Current analytical methods involve sample preparation steps such as enzymatic hydrolysis, solid-phase extraction (SPE), and liquid-liquid extraction before analysis by LC-MS/MS or UHPLC/Q-TOF/MS/MS nih.govresearchgate.net. Validation of these methods is crucial to ensure they meet the required low analytical limits for detection and identification nih.gov.

Table 1: this compound Metabolites Detected in Human Urine

| Metabolite Type | Examples | Detection Method (Examples) | Primary Excretion Form (Examples) |

| Phase I | 4-chloro-androst-4-en-3α-ol-17-one (M1), Hydroxylated metabolites | GC-MS, LC-MS/MS | Conjugated (Glucuronide/Sulfate) |

| Phase II | Glucuronide conjugates of Phase I metabolites, Sulfate conjugates | LC-MS/MS (direct detection) | N/A |

Research continues to explore the complexities of this compound metabolism and excretion to improve detection strategies and the interpretation of analytical findings in various contexts, including food safety and anti-doping control nih.govresearchgate.netyuntsg.com.

Chemical Synthesis and Advanced Derivatization Methodologies for Clostebol

Established Chemical Synthesis Pathways for Clostebol Analogues

This compound, chemically known as 4-chlorotestosterone, is a synthetic androstane (B1237026) steroid. iiab.me The established synthesis pathways for this compound and its analogues, such as this compound acetate (B1210297), typically rely on the semi-synthesis from readily available steroid precursors, most notably testosterone (B1683101). guidechem.com These multi-step processes involve targeted chemical modifications of the steroid backbone to introduce the characteristic 4-chloro substitution and other desired functional groups.

A common and well-documented pathway to produce this compound acetate (4-chlorotestosterone acetate) begins with testosterone. guidechem.com The process involves a chlorination reaction that specifically targets the C4 position of the steroid's A-ring. This is often followed by an esterification step at the 17β-hydroxyl group to produce the acetate ester, which is a common prodrug form. guidechem.comwikipedia.org

The key transformations in these established pathways can be summarized as follows:

Chlorination: The introduction of a chlorine atom at the C4 position is a critical step. One documented method involves the use of N-chlorosuccinimide as the chlorinating agent in a solvent mixture such as chloroform (B151607) and 2-methyl-propan-2-ol. chemicalbook.com This reaction selectively modifies the enolizable ketone in the A-ring of the testosterone precursor.

Esterification: To produce analogues like this compound acetate, the 17β-hydroxyl group is esterified. This is a standard organic chemistry transformation that enhances the lipophilicity and modifies the pharmacokinetic profile of the steroid. guidechem.com

The synthesis of other analogues can be achieved by starting with different steroid precursors or by employing alternative esterification agents (e.g., to form this compound caproate or propionate). iiab.mewikipedia.org

| Reaction Stage | Precursor | Key Reagents/Conditions | Transformation | Product |

|---|---|---|---|---|

| Chlorination | Testosterone | N-chlorosuccinimide, HN₃ / CHCl₃; 2-methyl-propan-2-ol chemicalbook.com | Introduction of a chlorine atom at the C4 position. | This compound (4-chlorotestosterone) |

| Esterification | This compound | Acetic anhydride (B1165640) or acetyl chloride | Formation of an acetate ester at the 17β-hydroxyl group. guidechem.com | This compound Acetate |

Innovative Synthetic Approaches in this compound Production

While traditional semi-synthesis from natural precursors remains a primary method for producing many steroids, modern organic chemistry and biotechnology are driving the development of more innovative and sustainable approaches. nih.govresearchgate.net These advanced methodologies, while not all yet specific to industrial-scale this compound production, represent the forefront of steroid synthesis and could be applied to create more efficient and environmentally friendly pathways.

Microbial Transformations: A significant advancement in steroid synthesis is the use of microbial transformations. researchgate.net Microorganisms, particularly from the Mycobacterium genus, can perform highly specific and selective modifications on steroid intermediates derived from abundant phytosterols. This biocatalytic approach bypasses many of the complex and often hazardous steps of traditional chemical synthesis, offering a "greener" manufacturing alternative. researchgate.net

Advanced Chemical Synthesis: De novo synthesis, building the complex steroid core from simple, non-steroidal starting materials, has also seen significant progress. Recent breakthroughs include:

Metallacycle-mediated annulative cross-coupling: This powerful ring-forming reaction allows for the convergent and enantiospecific synthesis of steroid cores from simple chiral precursors like epichlorohydrin. nih.gov

Acid-catalyzed vinylcyclopropane (B126155) rearrangement: This novel cascade reaction provides an efficient method for constructing key components of the steroidal framework. nih.gov

Synthetic Biology: The field of synthetic biology aims to engineer biological systems to produce desired compounds. nih.gov By assembling new biosynthetic pathways from different enzymes and optimizing metabolic fluxes within host organisms like E. coli, it is possible to create "cell factories" for producing complex molecules like steroids. This approach holds the potential to generate novel steroid analogues through the combinatorial recombination of biosynthetic gene clusters. nih.gov

| Approach | Starting Material | Key Features | Potential Advantages |

|---|---|---|---|

| Traditional Semi-synthesis | Testosterone or related natural steroids guidechem.com | Multi-step chemical modifications. guidechem.com | Well-established and reliable pathways. |

| Microbial Transformation | Phytosterols researchgate.net | Biocatalytic, uses microorganisms for specific reactions. researchgate.net | High selectivity, milder reaction conditions, more sustainable. researchgate.net |

| Advanced De Novo Synthesis | Simple, non-steroidal molecules (e.g., epichlorohydrin) nih.gov | Convergent, step-economical, enantiospecific. nih.gov | Access to novel structures and enantiomers, not reliant on natural precursors. nih.gov |

| Synthetic Biology | Simple carbon sources (e.g., glucose) | Engineered metabolic pathways in host organisms. nih.gov | Highly sustainable, potential for combinatorial biosynthesis of new analogues. nih.gov |

Chemical Derivatization Strategies for Enhanced Analytical Profiling of this compound and its Metabolites

The detection and quantification of this compound and its metabolites in biological matrices are crucial for doping control and metabolism studies. yuntsg.comnih.gov Mass spectrometry, coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS), is the primary analytical technique used. nih.govresearchgate.net Chemical derivatization is a critical sample preparation step, particularly for GC-MS analysis, to improve the analytical characteristics of the target compounds. researchgate.net

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, derivatization is essential to make the steroid molecules sufficiently volatile and thermally stable to pass through the gas chromatograph without degradation. researchgate.net The most common strategy is silylation, which converts active hydrogen atoms in hydroxyl and keto groups into trimethylsilyl (B98337) (TMS) ethers and TMS enol ethers, respectively. nih.govresearchgate.net This process reduces the polarity of the analytes and improves their chromatographic behavior, leading to sharper peaks and enhanced sensitivity. researchgate.net

The derivatization process often follows an enzymatic hydrolysis step (using enzymes like β-glucuronidase) to cleave conjugated metabolites (glucuronides and sulfates) back to their free steroid form, making them amenable to extraction and subsequent derivatization. yuntsg.comnih.gov

| Reagent/Mixture | Abbreviation | Target Functional Group(s) | Derivative Formed | Primary Analytical Technique | Purpose |

|---|---|---|---|---|---|

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Hydroxyl, enolizable ketones | Trimethylsilyl (TMS) ether/enol ether | GC-MS | Increase volatility and thermal stability; improve chromatographic peak shape. nih.gov |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Hydroxyl, enolizable ketones | Trimethylsilyl (TMS) ether/enol ether | GC-MS | Similar to MSTFA, used to increase volatility and stability. |

| MSTFA/NH₄I/Dithiothreitol | - | Hydroxyl, hindered ketones | Trimethylsilyl (TMS) ether/enol ether | GC-MS | A potent mixture for silylating even sterically hindered groups, increasing molecular ion intensity and sensitivity. nih.gov |

| Hydroxylamine | - | Carbonyl (keto) groups | Oxime | LC-MS, GC-MS | Enhances ionization in LC-MS; stabilizes keto groups for GC-MS. nih.gov |

| P-toluenesulfonyl isocyanate | PTSI | Hydroxyl groups | Sulfonyl ester | LC-MS | Improves ionization for detection in negative ion mode. nih.gov |

Clostebol Metabolism and Biotransformation Dynamics

In Vitro Metabolic Investigations of Clostebol

In vitro studies utilizing various liver preparations and cell cultures have been instrumental in elucidating the metabolic pathways of this compound. These models allow for controlled investigations of enzymatic reactions and the identification of intermediate metabolites.

This compound Biotransformation in Hepatic Microsomal Preparations Across Species

Hepatic microsomal preparations, which contain key drug-metabolizing enzymes like cytochrome P450 (CYP) enzymes, have been widely used to study this compound biotransformation across different species. Studies involving horse liver microsomes have detected several metabolites, including 4-chlorotestosterone (this compound itself), 4-chloroandrost-4-en-3α-ol-17-one, 4-chloroandrost-4-ene-3α,17β-diol, 4-chloroandrost-4-ene-3,17-dione, 4-chloroandrost-4-en-6-ol-3,17-dione, and 6-hydroxy-4-chlorotestosterone. researchgate.net These findings indicate that hepatic microsomes are capable of catalyzing various phase I transformations of this compound and its acetate (B1210297) ester. Research using cattle liver microsomal preparations has also shown the presence of major in vivo biodegradation products of this compound, such as 4-chloroandrost-4-ene-3,17-dione (CLAD), 4-chloroandrost-4-ene-3α,17β-diol, and 4-chloroandrost-4-ene-3-ol-17-one, in these preparations. psu.edu This suggests a predictive value of in vitro microsomal studies for understanding in vivo metabolism.

Hepatocyte Culture Models in this compound Metabolic Profiling

Hepatocyte culture models, representing intact liver cells, provide a more comprehensive system for studying both phase I and phase II metabolic pathways. Monolayer cultures of isolated hepatocytes from cattle liver have been utilized to investigate this compound metabolism. psu.edu Similar to microsomal studies, these hepatocyte cultures have shown the presence of key this compound metabolites, including CLAD, 4-chloroandrost-4-ene-3α,17β-diol, and 4-chloroandrost-4-ene-3-ol-17-one. psu.edu The metabolic profiles obtained from hepatocyte incubations have been found to be predictive of the in vivo metabolic pathways observed in cattle. psu.edu Hepatocyte cultures, including those from humanized chimeric mice transplanted with human hepatocytes, have also been explored as valuable tools for studying steroid metabolism, including that of this compound and its derivatives like methylthis compound. researchgate.netwada-ama.org While primary hepatocytes can undergo metabolic alterations during isolation and culture, they remain a crucial model for understanding liver metabolism. plos.org

Enzymatic Pathways and Enzyme Systems Governing this compound Metabolism

The biotransformation of this compound is governed by a variety of enzymatic pathways and enzyme systems. Phase I metabolism, involving functionalization reactions, is primarily mediated by enzymes such as cytochrome P450 (CYP) enzymes, reductases, and dehydrogenases. nih.govopenaccessjournals.com

Key enzymatic transformations observed in this compound metabolism include:

Reduction of the 3-oxo-4-ene group: This is a significant metabolic process leading to the formation of A-ring reduced metabolites. Enzymes like 5α- and 5β-reductases are involved in this step. nih.gov

Oxidation at C17: The 17β-hydroxy group can be oxidized to a 17-keto group, a reaction catalyzed by 17β-hydroxy-steroid dehydrogenase. nih.gov

Hydroxylation: Hydroxylation at various positions, such as C6, C11, C15, and C16, has been observed. researchgate.net These reactions are often mediated by cytochrome P450 enzymes.

17-Epimerization: Epimerization at the C17 position can also occur. researchgate.net

Studies using human skin cells (keratinocytes and fibroblasts) have shown that 5α-reductase activity is predominant in the metabolic pathways of this compound, leading to the detection of 5α-reduced metabolites. nih.gov These studies also suggest the involvement of 3α- and 3β-hydroxysteroid dehydrogenases (HSD) activities in steroid metabolism by these cells. fu-berlin.de The presence of a chlorine atom at position 4 in this compound can influence the A-ring reduction order and cellular metabolic capacities. fu-berlin.de

In Vivo Metabolic Characterization of this compound

In vivo studies provide crucial information on the actual metabolites formed and their excretion profiles in living organisms. The metabolic fate of this compound in vivo involves a complex interplay of phase I and phase II transformations.

Identification and Structural Elucidation of this compound Metabolites in Biological Matrices

The identification and structural elucidation of this compound metabolites in biological matrices such as urine, liver, muscle, hair, and feces have been performed using various analytical techniques, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS). nih.govcriver.com

Major urinary metabolites of this compound acetate identified in animals include epi-clostebol (17α-clostebol), 4-chloro-4-androsten-3,17-dione (CLAD), and 4-chloro-4-androsten-3α-ol-17-one. researchgate.net Other metabolites, such as 4-chloro-4-androsten-3α,17β-diol, 4-chloro-4-androstane-3β-ol-17-one, 4-chloro-androstane-3β-17α-diol, and 4-chloro-androstane-3α-17β-diol, may also be formed depending on the species and administration route. researchgate.net

In human urine, several metabolites have been detected, including glucuronide and sulfate (B86663) conjugates. researchgate.net A key metabolite in doping control is 4-chloro-androst-4-en-3α-ol-17-one, which is primarily excreted as a glucuronide conjugate. researchgate.netwada-ama.org Sulfate metabolites, such as 4ξ-chloro-5α-androst-3β-ol-17-one 3β-sulfate, have also been identified and can offer longer detection times. nih.gov

Structural elucidation of metabolites is typically achieved through the interpretation of mass spectral data, including accurate mass measurements and fragmentation patterns. criver.comresearchgate.net For instance, D-ring fragment ions can be indicative of hydroxylation at C15 or C16. researchgate.net

Phase I Oxidative and Reductive Metabolic Transformations of this compound

In vivo, this compound undergoes significant phase I oxidative and reductive transformations.

Reductive Transformations:

Reduction of the 3-oxo-4-ene system is a major pathway. This involves the reduction of the double bond at the 4,5 position and the ketone group at C3, leading to the formation of various A-ring reduced metabolites. nih.govugent.bepatsnap.com The presence of the 4-chloro substituent can impact the efficiency and stereochemistry of this reduction. fu-berlin.de

Reduction of the 17-keto group to a hydroxyl group can also occur, leading to the formation of this compound (17β-hydroxy) or epi-clostebol (17α-hydroxy). patsnap.com

Oxidative Transformations:

Hydroxylation at different positions of the steroid skeleton is a common oxidative pathway. As observed in in vitro studies, hydroxylation at positions like C6, C11, C15, and C16 contributes to the metabolic profile of this compound in vivo. researchgate.net

Oxidation of the 17β-hydroxy group to a 17-keto group, catalyzed by 17β-hydroxy-steroid dehydrogenase, is another important phase I reaction. nih.gov

Phase II Conjugation Pathways: Glucuronidation and Sulfation of this compound Metabolites

Phase II metabolism involves the conjugation of this compound and its Phase I metabolites with endogenous molecules like glucuronic acid and sulfate. These conjugation reactions generally increase the water solubility of the compounds, facilitating their excretion from the body. evitachem.comtesisenred.netpatsnap.com

Glucuronidation is a major conjugation pathway for many AAS, including this compound. The main this compound metabolite, 4-chloro-androst-4-en-3α-ol-17-one (M1), along with other metabolites (M2-M4), are primarily excreted as glucuronides. yuntsg.comresearchgate.net The conjugation typically occurs at hydroxyl groups, such as the 3α-hydroxy position, regardless of the steroid's 5α- or 5β-configuration. tesisenred.net

Sulfation is another important Phase II pathway. While glucuronides are the major metabolites for many AAS, some androgens are predominantly excreted as sulfates. tesisenred.net For this compound, the metabolite 4ζ-chloro-5ζ-androstan-3β-ol-17-one (M5) is predominantly excreted as a sulfate conjugate. evitachem.comyuntsg.comresearchgate.net Studies have identified several sulfate metabolites of this compound in urine. researchgate.netnih.gov

Urinary Excretion Profiles and Identification of Long-Term Metabolite Biomarkers for this compound Detection

The urinary excretion of this compound metabolites is a key aspect of its detection. The primary route of elimination for conjugated metabolites is via urine. evitachem.com The profile of metabolites excreted in urine can vary depending on factors such as the route of administration. yuntsg.comnih.gov

The main urinary metabolite commonly targeted in doping control is 4-chloro-androst-4-en-3α-ol-17-one (M1), which is largely excreted as a glucuronide conjugate. evitachem.comyuntsg.comresearchgate.netfrontiersin.org However, the detection window for this compound can be extended by monitoring long-term metabolites, particularly sulfate conjugates. tesisenred.netresearchgate.netresearchgate.net

Studies have investigated the detectability times of various this compound metabolites in urine. One sulfate conjugate, identified as 4ξ-chloro-5ξ-androst-3ξ-ol-17-one-3ξ-sulfate (S1), has been considered a long-term metabolite, detectable in urine for up to 25 days after oral administration in some studies. nih.govresearchgate.net Other conjugated metabolites (M2, M5, S2, S6, and S7) have also been suggested as alternative biomarkers for this compound misuse. nih.gov Monitoring sulfate metabolites like S1 can improve the detection time compared to relying solely on glucuronide-conjugated M1. researchgate.net

The concentration of metabolites in urine can also provide insights. Lower concentrations of M1 in urine have been observed in cases of indirect exposure compared to direct administration. frontiersin.orgresearchgate.net

Comparative Metabolic Studies of this compound Across Different Biological Systems and Species

The metabolism of this compound can vary across different biological systems and species. Studies in animals, such as cattle and horses, have identified this compound metabolites in urine. researchgate.netresearchgate.net

In animals treated with this compound acetate, major urinary metabolites can include epi-clostebol (17α-clostebol), 4-chloro-4-androsten-3,17-dione (CLAD), and 4-chloro-4-androsten-3α-ol-17-one. nih.govresearchgate.net The specific metabolites formed can depend on the species and the form of administration (oral or intramuscular). nih.govresearchgate.net For example, oral administration in animals may lead to the formation of additional metabolites like 4-chloro-4-androsten-3α,17β-diol, 4-chloro-4-androstane-3β-ol-17-one, 4-chloro-androstane-3β-17α-diol, and 4-chloro-androstane-3α-17β-diol, with the presence of these varying by species. nih.govresearchgate.net

Comparative studies highlight that while some main urinary metabolites may appear similar between blood and urine in humans, serum concentrations are significantly lower. dshs-koeln.de The metabolism of this compound is assumed to be typical for anabolic steroids, but the complexity can vary, with more than 15 metabolites, including multiple hydroxylated metabolites, observed in human urine screening. dshs-koeln.de

Alternative models, such as medaka embryos, are being explored for studying AAS metabolism, including compounds structurally similar to this compound. fu-berlin.de These models can provide insights into biotransformation and potential toxicity and may serve as alternatives for identifying potential metabolites relevant to human metabolism. fu-berlin.de

Computational and In Silico Methodologies for Predicting this compound Metabolites and Metabolic Pathways

Computational and in silico methods play an increasingly important role in predicting drug metabolism and identifying potential metabolites. univie.ac.atcreative-biolabs.comnih.gov These methods can help characterize and predict changes in chemical structure introduced by metabolic enzymes. univie.ac.at

In silico approaches can be broadly categorized into ligand-based and structure-based methods. creative-biolabs.com Ligand-based approaches rely on the chemical structure and characteristics of the compound to predict its metabolic fate, assuming this is the primary determinant. creative-biolabs.com Structure-based approaches utilize information about the enzyme-substrate complex. creative-biolabs.com

Computational tools are being developed to predict various aspects of metabolism, including the sites of metabolism and the structures of likely metabolites. univie.ac.at For example, tools like FAME 3 are designed to predict the atom positions where Phase I and Phase II metabolic reactions are initiated, covering a comprehensive set of biotransformations. univie.ac.at Other tools, such as GLORY and GLORYx, apply biotransformation rules to predicted sites of metabolism to generate molecular structures of likely metabolites, including those formed by cytochrome P450 enzymes and other metabolizing enzymes. univie.ac.at These tools can also rank predicted metabolites based on their likelihood. univie.ac.at

These computational methods are valuable for predicting xenobiotic metabolism, which is relevant to the safety and performance of chemicals in biological contexts. univie.ac.at They can contribute to a better understanding of metabolic pathways and aid in the identification of metabolites, which is crucial in fields like doping control. nih.govunivie.ac.at

Advanced Analytical Methodologies for Clostebol Detection and Characterization

Chromatographic Separation Techniques for Clostebol and its Metabolites

Chromatographic techniques are essential for the effective separation of this compound and its metabolites from complex biological matrices, which is a critical step prior to their detection and identification. The structural similarity among various steroids and their metabolites necessitates high-resolution separation methods to ensure specificity and prevent misidentification. Both gas chromatography (GC) and liquid chromatography (LC) are widely employed in anti-doping laboratories, each offering distinct advantages for this compound analysis. These separation techniques are almost invariably coupled with mass spectrometry (MS), providing the high sensitivity and structural information required for unequivocal identification.

Gas chromatography, particularly when paired with mass spectrometry (GC-MS), represents a classic and robust approach for the analysis of anabolic androgenic steroids (AAS), including this compound. A prerequisite for GC analysis of steroids is a chemical derivatization step, which is necessary to increase the volatility and thermal stability of the analytes. This is commonly achieved by converting polar functional groups into less polar, more volatile derivatives, such as trimethylsilyl (B98337) (TMS) ethers.

Conventional one-dimensional gas chromatography is a foundational technique in doping control. For this compound analysis, the typical workflow involves sample preparation that includes enzymatic hydrolysis to cleave conjugated metabolites (glucuronides and sulfates), followed by liquid-liquid extraction and derivatization.

Methodologies often utilize capillary columns with non-polar or semi-polar stationary phases. The temperature of the GC oven is carefully programmed to ramp up over the course of the analysis, allowing for the sequential elution of compounds based on their boiling points and interaction with the stationary phase. While GC-MS provides excellent sensitivity, especially in selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) modes, the primary limitation of one-dimensional GC is its peak capacity. In complex matrices like urine, there is a significant risk of co-elution, where different compounds exit the column simultaneously, potentially leading to interferences and complicating accurate identification and quantification. For example, studies have shown that the primary metabolites of norethandrolone and this compound can co-elute in a one-dimensional GC system, posing a significant analytical challenge.

To address the resolution limitations of single-column GC, comprehensive two-dimensional gas chromatography (GC×GC) has been implemented. This powerful technique employs two different chromatographic columns connected in series via a modulator. The separation in GC×GC is orthogonal, meaning the two columns separate analytes based on different chemical properties (e.g., boiling point on a non-polar first column and polarity on a polar second column).

The result is a dramatic increase in separation power, allowing for the resolution of compounds that would otherwise co-elute in a one-dimensional system. For this compound analysis, GC×GC can completely separate the main this compound metabolite (4-chloroandrost-4-en-3α-ol-17-one) from the interfering norethandrolone metabolite. This enhanced resolution not only improves specificity but also leads to "cleaner" mass spectra, facilitating more confident library matching and identification. When coupled with a fast-scanning detector like a time-of-flight mass spectrometer (TOFMS), GC×GC provides a highly detailed chemical fingerprint of the sample, significantly improving the ability to detect target compounds.

Table 1: Comparison of GC and GC×GC for this compound Metabolite Analysis

Liquid chromatography, especially when coupled with tandem mass spectrometry (LC-MS/MS), has become a dominant technique in modern anti-doping analysis. A major advantage of LC-MS/MS over GC-MS is its ability to directly analyze conjugated Phase II metabolites (sulfates and glucuronides) without requiring the lengthy and potentially sample-altering steps of hydrolysis and derivatization. This "dilute-and-shoot" approach or minimal sample preparation significantly streamlines the analytical workflow.

Research has demonstrated that the direct detection of sulfate (B86663) metabolites of this compound can significantly enhance the detection capabilities. For instance, the sulfate conjugate 4ξ-chloro-5α-androst-3β-ol-17-one 3β-sulfate has been identified as a long-term metabolite, detectable in urine for up to 25 days post-administration, offering a much longer window of detection than conventionally monitored metabolites.

The development of ultra-high performance liquid chromatography (UHPLC) has further advanced the analysis of this compound. UHPLC systems use columns packed with sub-2 µm particles, which operate at higher pressures to achieve significantly greater resolution, speed, and sensitivity compared to traditional HPLC systems.

The implementation of UHPLC-MS/MS methods allows for rapid and highly efficient separation of a wide range of this compound metabolites within a single analytical run. This technology has been instrumental in metabolic profiling studies, leading to the discovery and characterization of previously unreported this compound metabolites. The enhanced sensitivity and speed of UHPLC make it ideal for high-throughput screening in doping control laboratories. A validated UHPLC-MS/MS method has also been developed for the detection of this compound and its acetate (B1210297) form in hair, demonstrating the versatility of the technique for different biological matrices.

The performance of any LC method is critically dependent on the careful optimization of its parameters to achieve the desired separation.

Stationary Phases : For the analysis of this compound and its metabolites, reversed-phase chromatography is the most common approach. Columns with a C18 stationary phase are widely used due to their hydrophobicity, which provides good retention for steroid molecules. Specific column chemistries, such as the Acquity BEH C18, have proven effective.

Mobile Phases : The mobile phase typically consists of a mixture of an aqueous component and an organic solvent, such as acetonitrile or methanol. To improve chromatographic peak shape and enhance ionization efficiency for MS detection, additives are commonly used. A combination of 0.01% formic acid and 1.0 mM ammonium formate in both the aqueous and organic phases is a frequently used mobile phase system. Gradient elution, where the concentration of the organic solvent is gradually increased during the run, is necessary to elute metabolites with a wide range of polarities.

Flow Rates and Temperatures : In UHPLC, flow rates are typically maintained in the range of 0.15 to 0.3 mL/min. Column temperature is another crucial parameter that affects viscosity, retention, and selectivity. Maintaining a constant, elevated temperature (e.g., 40-45°C) can improve peak efficiency and reduce run times.

The systematic optimization of these parameters is essential for developing robust and reliable methods for the detection and characterization of this compound.

Table 2: Example of Optimized UHPLC Parameters for this compound Sulfate Metabolite Analysis

Table 3: Mentioned Chemical Compounds

Liquid Chromatography (LC) Techniques in this compound Analysis

Mass Spectrometry (MS) for Structural Elucidation and Quantitative Analysis of this compound

Mass spectrometry (MS) serves as a cornerstone for the definitive identification and quantification of this compound and its metabolic products in complex biological matrices. Coupled with chromatographic separation techniques, MS provides the high sensitivity and specificity required for applications such as doping control and residue analysis in food-producing animals. nih.gov These methodologies allow for the elucidation of molecular structures through fragmentation analysis and precise mass measurements.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) has been a traditional and robust method for the analysis of anabolic androgenic steroids (AAS), including this compound. upf.edu This technique typically requires a chemical derivatization step to increase the volatility and thermal stability of the analytes. A common procedure involves the formation of trimethylsilyl (TMS) ethers. yuntsg.comscielo.br

Prior to GC-MS analysis, samples, particularly urine, often undergo enzymatic hydrolysis (e.g., with β-glucuronidase) to cleave conjugated metabolites, followed by extraction and derivatization. upf.edunih.gov The mass spectrometer, often operating in electron ionization (EI) mode, fragments the derivatized molecules into characteristic patterns that serve as a molecular fingerprint for identification. upf.eduyuntsg.com For targeted analysis, selected ion monitoring (SIM) is employed to enhance sensitivity by monitoring only specific, characteristic ions of the target compounds. scielo.br

While effective, one-dimensional GC-MS can sometimes be limited by the co-elution of analytes with interfering matrix components. scielo.br To overcome this, comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOFMS) has been utilized. This advanced technique provides significantly enhanced resolving power, allowing for the separation of compounds that would otherwise overlap, thereby improving specificity and selectivity in complex samples. scielo.br

Table 1: GC-MS Derivatization and Instrumentation Parameters for this compound Analysis

| Parameter | Description | Source |

|---|---|---|

| Derivatization Agent | A mixture of MSTFA/NH4I/2-mercaptoethanol is used to create TMS derivatives. | upf.edu |

| Injection Mode | Split injection (e.g., ratio 1:10) is often employed. | upf.edu |

| Ionization Mode | Electron Ionization (EI) at 70 eV is typical for generating reproducible fragmentation. | yuntsg.com |

| MS Analyzer | Quadrupole or Time-of-Flight (TOF) analyzers are commonly used. | upf.eduscielo.br |

| Acquisition Mode | Full scan for metabolite identification or Selected Ion Monitoring (SIM) for targeted detection. | yuntsg.comscielo.br |

Liquid Chromatography-Mass Spectrometry (LC-MS) Methodologies

Liquid chromatography-mass spectrometry (LC-MS) has become an indispensable tool for this compound analysis, largely due to its ability to analyze polar and thermally labile compounds directly. A key advantage of LC-MS is its capacity to detect intact phase II metabolites, such as glucuronide and sulfate conjugates, without the need for hydrolysis, which is a prerequisite for GC-MS analysis. upf.edu This "dilute-and-shoot" approach simplifies sample preparation and provides more comprehensive metabolic information. upf.edu

LC-MS methods are widely applied in doping control and for detecting hormone residues in animal-derived food products. nih.govresearchgate.net The technique typically involves reversed-phase liquid chromatography for separation, coupled to a mass spectrometer via an electrospray ionization (ESI) source. nih.govupf.edu

Tandem mass spectrometry (MS/MS) is the most prevalent LC-MS technique for this compound analysis due to its exceptional selectivity and sensitivity. nih.govupf.edu In this approach, a precursor ion (e.g., the protonated molecule [M+H]⁺ of this compound or its metabolite) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. researchgate.net This process, often performed on triple quadrupole instruments, allows for the development of highly specific Selected Reaction Monitoring (SRM) methods. upf.eduunito.it

SRM methods monitor specific precursor-to-product ion transitions, effectively filtering out chemical noise from the matrix and enabling precise quantification at very low concentrations. upf.edu This targeted approach is crucial for identifying long-term metabolites that may be present in urine for extended periods after administration. researchgate.net For instance, studies have successfully used LC-MS/MS to identify and characterize numerous this compound metabolites, including several previously unreported sulfate conjugates that serve as long-term biomarkers. upf.edunih.gov

Table 2: Example Precursor-Product Ion Transitions for this compound Metabolites in LC-MS/MS

| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) | Ionization Mode | Source |

|---|---|---|---|---|

| This compound | 323.1 | 131.1, 143.1 | Positive (ESI) | upf.edu |

| Sulfate Metabolite (S1a) | 401.1 | 97.0 (HSO₄⁻) | Negative (ESI) | upf.edu |

Quadrupole Time-of-Flight (QTOF) mass spectrometry is a hybrid technique that combines the stability of a quadrupole analyzer with the high mass accuracy and resolution of a time-of-flight analyzer. nih.gov LC-QTOF-MS has been instrumental in the metabolic profiling of this compound. nih.govresearchgate.net Its ability to provide accurate mass measurements (typically with an error of less than 5 ppm) for both precursor and product ions allows for the determination of the elemental composition of an unknown compound. nih.govtofwerk.com

This capability is invaluable for identifying and structurally characterizing novel metabolites. nih.gov In this compound metabolism studies, researchers have used LC-QTOF-MS in full-scan mode to screen for potential metabolites and then used targeted MS/MS experiments to confirm their structures based on accurate mass fragment data. nih.govresearchgate.net This untargeted approach has led to the discovery of numerous new metabolites, including nine previously unreported ones in one study. nih.gov

High-Resolution Mass Spectrometry (HRMS) encompasses techniques like QTOF-MS and Orbitrap MS, which are defined by their ability to provide high resolving power and mass accuracy. tofwerk.comnih.gov This allows for the confident identification of analytes in complex matrices by separating them from isobaric interferences—compounds that have the same nominal mass but different elemental formulas. tofwerk.com

In the context of steroid analysis, HRMS is crucial for untargeted screening and metabolite discovery. nih.gov For example, a GC-HRMS (GC/QTOF) system has been used to investigate methylthis compound metabolism, where the high-resolution data, combined with multivariate statistical analysis, enabled the identification of seven biomarker metabolites. nih.gov The use of low-energy electron ionization in this study helped preserve the molecular ion, simplifying spectral interpretation. nih.gov The application of LC-HRMS allows for the creation of extensive screening methods that can detect a wide range of conjugated and unconjugated steroids in a single analysis. upf.edu

The ionization and fragmentation behavior of this compound and its metabolites are key to their detection by mass spectrometry. In LC-MS, electrospray ionization (ESI) is the most common source, capable of operating in both positive and negative ion modes. upf.edu

Positive Ion Mode (ESI+): this compound and its phase I metabolites typically form a protonated molecule, [M+H]⁺. Fragmentation of the unmodified A-ring of the steroid often yields characteristic product ions, such as m/z 131 and 143. upf.edu For sulfate-conjugated metabolites, a characteristic fragmentation pathway is the neutral loss of the sulfur trioxide group (SO₃), which corresponds to a mass loss of 80 Da. upf.edu

Negative Ion Mode (ESI-): This mode is particularly useful for the direct detection of sulfate conjugates. These metabolites readily form a deprotonated molecule [M-H]⁻. Upon fragmentation, they produce a highly specific and abundant product ion at m/z 97, corresponding to the bisulfate anion (HSO₄⁻). upf.edunih.gov This transition is often used to build highly selective screening methods for sulfated steroids. upf.eduresearchgate.net

In GC-MS, after derivatization, this compound is subjected to electron ionization (EI), which is a high-energy process that leads to extensive and reproducible fragmentation, providing rich structural information for library matching and identification. upf.edu

Sample Preparation Methodologies for this compound Analysis

The accurate detection and characterization of this compound in biological matrices necessitate meticulous sample preparation to isolate the target analytes from interfering substances and to convert them into a form suitable for instrumental analysis. The methodologies employed are critical for ensuring the reliability and sensitivity of the analytical results. Key stages in this process include extraction, enzymatic hydrolysis to cleave conjugated metabolites, and derivatization to enhance detectability.

Extraction Techniques (e.g., Liquid-Liquid Extraction, Solid-Phase Extraction)

The initial step in analyzing this compound and its metabolites involves extracting them from the biological matrix, most commonly urine. Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are widely utilized, often in combination, to achieve efficient purification and concentration of the analytes.

Liquid-Liquid Extraction (LLE) is a conventional technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For this compound analysis, after enzymatic hydrolysis, the urine sample is alkalinized, and an organic solvent is added to extract the deconjugated metabolites. yuntsg.com Tert-butyl methyl ether (TBME) is a frequently used solvent in this process. yuntsg.comupf.edu Following agitation and centrifugation to separate the layers, the organic phase containing the analytes is collected and evaporated to dryness. yuntsg.com In some confirmation procedures, n-pentane may be used as the extraction solvent. yuntsg.com

Solid-Phase Extraction (SPE) offers a more selective and often more efficient alternative or complement to LLE. This technique involves passing the liquid sample through a solid sorbent material packed in a cartridge. The analytes are retained on the sorbent while other matrix components are washed away. The retained analytes are then eluted with a small volume of a specific solvent. For this compound and its metabolites, C18 and NH2 cartridges are commonly employed. nih.gov For instance, after an initial LLE, the remaining aqueous phase can be passed through a C18 cartridge to retain sulfate conjugates, which are then eluted with methanol. yuntsg.com This dual approach of LLE followed by SPE can enhance the recovery and cleanup of the sample. nih.gov

Table 1: Comparison of Extraction Techniques for this compound Analysis

| Technique | Principle | Common Reagents/Materials | Typical Application | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases. | Tert-butyl methyl ether (TBME), n-pentane, carbonate/bicarbonate buffer. yuntsg.com | Primary extraction of deconjugated metabolites from urine. yuntsg.com | Simple, cost-effective. | Can be labor-intensive, may form emulsions, less selective than SPE. |

| Solid-Phase Extraction (SPE) | Adsorption of analytes onto a solid sorbent, followed by selective elution. | C18 cartridges, NH2 cartridges, methanol. yuntsg.comnih.gov | Purification of extracts, isolation of specific conjugate classes (e.g., sulfates). yuntsg.comnih.gov | High selectivity, good concentration factor, potential for automation. | Higher cost of cartridges, requires method development. |

Enzymatic Hydrolysis for Deconjugation of Metabolites

In the body, this compound and other anabolic androgenic steroids (AAS) are metabolized into more water-soluble forms by conjugation with glucuronic acid or sulfate, facilitating their excretion in urine. oup.comresearchgate.net For comprehensive detection, particularly for gas chromatography-mass spectrometry (GC-MS) analysis, these conjugated metabolites must be cleaved back to their free (unconjugated) forms. This deconjugation is typically achieved through enzymatic hydrolysis. nih.govoup.com

The most common approach involves the use of enzymes like β-glucuronidase, often sourced from Escherichia coli (E. coli), to specifically cleave glucuronide conjugates. yuntsg.comupf.edu The main urinary metabolite of this compound, 4-chloro-4-androsten-3α-ol-17-one, is primarily excreted as a glucurono-conjugate. yuntsg.comfrontiersin.org The hydrolysis is performed by incubating the urine sample with the enzyme solution, typically at a controlled temperature (e.g., 55°C) and pH (e.g., pH 7) for a specific duration (e.g., one hour). yuntsg.com

For the cleavage of both glucuronide and sulfate conjugates, enzyme preparations from Helix pomatia are often used, as they contain both β-glucuronidase and arylsulfatase activity. nih.govoup.com However, research has shown that some Helix pomatia preparations can cause an undesirable side reaction: the oxidative conversion of metabolites with a 3-OH-4-ene structure into a 3-oxo-4-ene structure. oup.comoup.com This transformation can alter the metabolic profile and impact the interpretation of results. oup.com For sulfate metabolites specifically, a chemical hydrolysis process known as solvolysis can also be employed, which involves incubating the sample with an acidified solvent mixture. yuntsg.comupf.edu

Table 2: Enzymatic Hydrolysis Parameters for this compound Metabolite Deconjugation

| Enzyme Source | Target Conjugate | Typical Incubation Conditions | Reference |

|---|---|---|---|

| β-glucuronidase (E. coli) | Glucuronides | 1 hour at 55°C in phosphate buffer (pH 7). | yuntsg.com |

| Helix pomatia juice (SHP) | Glucuronides and Sulfates | Conditions vary (e.g., 2 hours at 52°C or 16 hours at 37°C). | oup.com |

| Solvolysis (Chemical) | Sulfates | 1 hour at 55°C in ethyl acetate/methanol/sulfuric acid. | yuntsg.com |

Derivatization Procedures for Enhanced Mass Spectrometric Sensitivity

Following extraction and hydrolysis, the free steroid metabolites are often not ideal for GC-MS analysis due to their low volatility and thermal instability. researchgate.net Derivatization is a chemical modification process used to convert the analytes into more volatile and thermally stable derivatives, thereby improving their chromatographic behavior and mass spectrometric sensitivity. researchgate.net

For this compound and its metabolites, the most common derivatization technique is trimethylsilylation. yuntsg.com This process involves replacing active hydrogen atoms in hydroxyl and keto groups with a trimethylsilyl (TMS) group. A widely used derivatizing agent is a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium iodide (NH4I), and 2-mercaptoethanol. yuntsg.comupf.edu The dried extract is incubated with this reagent mixture at an elevated temperature (e.g., 60-70°C) for a set time (e.g., 20-30 minutes) to form TMS derivatives. yuntsg.comupf.edu This procedure makes the compounds more volatile and produces characteristic fragment ions in the mass spectrometer, which aids in their identification and quantification. scielo.br

Table 3: Common Derivatization Procedure for this compound GC-MS Analysis

| Reagent | Derivative Formed | Typical Reaction Conditions | Purpose | Reference |

|---|---|---|---|---|

| MSTFA/NH4I/2-mercaptoethanol | Trimethylsilyl (TMS) ethers/enolethers | 20-30 minutes at 60-70°C | Increases volatility and thermal stability; enhances GC-MS response. | yuntsg.comupf.edu |

Method Validation and Performance Characteristics in this compound Analytical Research

The validation of analytical methods is a critical requirement in anti-doping and residue control to ensure that the results are reliable, accurate, and fit for purpose. nih.gov Methods for this compound detection are validated according to international standards, such as those set by the World Anti-Doping Agency (WADA) or the European Union for veterinary drug residue testing. yuntsg.comnih.gov

Validation assesses several key performance characteristics. Specificity and selectivity are paramount, ensuring that the method can unequivocally identify this compound or its metabolites and distinguish them from other endogenous or exogenous substances in the sample. scielo.br The use of tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS) provides high selectivity by monitoring specific precursor-to-product ion transitions. yuntsg.comupf.edu

The limit of detection (LOD) and limit of quantification (LOQ) define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. Anti-doping laboratories must meet or exceed the Minimum Required Performance Levels (MRPLs) established by WADA for anabolic steroids. The lowering of these MRPLs has led to an increase in the detection of this compound cases. yuntsg.com

Other validated parameters include linearity , accuracy (closeness to the true value), precision (repeatability and reproducibility), recovery (efficiency of the extraction process), and stability of the analytes during sample processing and storage. For example, a validated LC-MS/MS method for this compound in animal urine demonstrated satisfactory recovery and repeatability, meeting the criteria for confirmatory methods. nih.gov The development and validation of an ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for this compound in hair allowed for detection in the low pg/mg range. nih.govunito.it These rigorous validation processes ensure that the analytical methods are robust and capable of producing legally defensible results in doping control and food safety analysis. nih.gov

Table 4: Key Method Performance Characteristics for this compound Analysis

| Parameter | Description | Importance in this compound Analysis |

|---|---|---|

| Specificity/Selectivity | The ability to differentiate and quantify the analyte in the presence of other components. | Crucial for avoiding false positives from interfering matrix components or other steroids. scielo.br |

| Limit of Detection (LOD) | The lowest amount of an analyte that can be distinguished from the absence of that substance. | Must be below regulatory thresholds like WADA's Minimum Required Performance Levels (MRPLs). yuntsg.com |

| Recovery | The efficiency of the entire analytical procedure, from extraction to final measurement. | Ensures that a consistent and known proportion of the analyte is measured. nih.gov |

| Precision (Repeatability) | The closeness of agreement between successive measurements carried out under the same conditions. | Demonstrates the consistency and reliability of the method. nih.gov |

| Accuracy | The closeness of a measured value to a standard or known value. | Ensures the reported concentration is a true reflection of the amount in the sample. |

Structure Activity Relationship Sar Studies of Clostebol and Its Metabolites

Influence of Chemical Structure on Clostebol Metabolic Pathways

The presence of the chlorine atom at the C4 position in this compound plays a crucial role in its metabolic transformation. This modification can reduce or prevent certain metabolic processes that occur with testosterone (B1683101), such as 5α-reduction and aromatization. wikipedia.org

This compound undergoes metabolism primarily in the liver, although metabolites can be detected in urine following various administration routes, including transdermal application. patsnap.cominchem.orgnih.gov The metabolic pathways involve transformations such as the reduction of the 17-keto group and subsequent conjugation with glucuronic acid or sulfate (B86663). patsnap.comnih.gov

Studies have identified several metabolites of this compound in human urine. These include both free and conjugated forms, such as glucuronide and sulfate conjugates. nih.govresearchgate.net The metabolic profile can vary depending on the route of administration and potentially inter-individual factors. nih.govnih.govresearchgate.net

Key metabolic transformations of this compound include:

Reduction by 5-α and 5-β reductase in the first stage of metabolism. nih.gov

17-oxidation of the 17β-hydroxy group, catalyzed by 17β-hydroxy-steroid dehydrogenase. nih.gov

Formation of epimers, such as 17α-clostebol (epi-clostebol). nih.gov

Oxidation reactions transforming metabolites with a 3-OH-4-ene structure into those with a 3-oxo-4-ene structure. nih.gov

Conjugation with glucuronic acid and sulfate for elimination. patsnap.comnih.govresearchgate.net

Specific metabolites detected include 4-chloro-4-androsten-3,17-dione (CLAD), 4-chloro-4-androsten-3α-ol-17-one (a key metabolite often referred to as M1), and various hydroxylated and reduced forms. nih.govnih.govresearchgate.net The detection of sulfate metabolites, such as 4ξ-chloro-5ξ-androst-3ξ-ol-17-one-3ξ-sulfate (S1), has been noted for their potential as long-term markers of this compound use. nih.gov

The following table summarizes some identified this compound metabolites:

| Metabolite Name | Structural Characteristics | Detection in Urine |

| 17β-Clostebol (this compound) | 4-chloro-17β-hydroxyandrost-4-en-3-one | Yes nih.gov |

| 17α-Clostebol (epi-Clostebol) | 4-chloro-17α-hydroxyandrost-4-en-3-one | Yes nih.gov |

| 4-chloro-4-androsten-3,17-dione (CLAD) | 4-chloroandrost-4-ene-3,17-dione | Yes nih.gov |

| 4-chloro-4-androsten-3α-ol-17-one (M1) | 4-chloro-3α-hydroxyandrost-4-en-17-one | Yes, key metabolite researchgate.net |

| Glucuronide conjugates | This compound or metabolites conjugated with glucuronic acid | Yes nih.govresearchgate.net |

| Sulfate conjugates | This compound or metabolites conjugated with sulfate | Yes nih.govresearchgate.net |

| 4-chloro-4-androsten-3α,17β-diol | 4-chloroandrost-4-ene-3α,17β-diol | Yes (oral administration) nih.gov |

| 4-chloro-4-androstane-3β-ol-17-one | 4-chloro-5β-androstan-3β-ol-17-one | Yes (oral administration) nih.gov |

| 4-chloro-androstane-3β-17α-diol | 4-chloro-5α-androstane-3β,17α-diol or 4-chloro-5β-androstane-3β,17α-diol | Yes (oral administration) nih.gov |

| 4-chloro-androstane-3α-17β-diol | 4-chloro-5α-androstane-3α,17β-diol or 4-chloro-5β-androstane-3α,17β-diol | Yes (oral administration) nih.gov |

Note: The presence of certain metabolites may depend on the species and route of administration. nih.gov

Impact of Structural Modifications on Steroid Receptor Interactions

This compound, as a synthetic androgen, exerts its effects by binding to androgen receptors (AR) in target tissues. patsnap.com The structural differences between this compound and endogenous androgens like testosterone and dihydrotestosterone (B1667394) (DHT) influence its binding affinity and the resulting biological activity. wikipedia.orgwikipedia.org

Testosterone is converted to the more potent DHT by the enzyme 5α-reductase in certain tissues. wikipedia.orgndlabs.com DHT has a higher affinity for the AR and dissociates from the receptor more slowly than testosterone. wikipedia.org The chlorination at the C4 position in this compound prevents its conversion to a dihydrotestosterone analog by 5α-reductase. wikipedia.org This structural feature contributes to this compound having a reduced androgenic effect compared to testosterone, while retaining anabolic properties. patsnap.comswolverine.com

The binding of this compound to the AR triggers a cascade of cellular processes that lead to gene activation and protein synthesis, contributing to anabolic effects like muscle growth. patsnap.com While this compound binds to AR, its affinity and the precise conformational changes induced in the receptor may differ from those of testosterone and DHT due to the C4 chloro substitution. wikipedia.orgpatsnap.com

The structural characteristics of anabolic androgenic steroids, including substituents and double bonds, are known to influence their binding to the androgen receptor and their anabolic and androgenic activities. wikipedia.org The presence of a substituent like a chlorine atom at the C4 position, as in this compound, can impact the ratio of anabolic to androgenic effects. wikipedia.org

Research findings indicate that this compound has a milder anabolic profile compared to more potent steroids like trenbolone. swolverine.com This is consistent with its structural modifications that reduce androgenic activity. patsnap.comswolverine.com

Applications of Clostebol Research in Anti Doping and Forensic Science

Development of Analytical Strategies for Doping Control of Clostebol

The analytical strategies for this compound detection have evolved significantly to enhance sensitivity and specificity, adhering to the stringent requirements set by WADA. yuntsg.com Initially, detection methods were primarily based on gas chromatography-mass spectrometry (GC-MS). nih.govnih.gov This technique, often requiring derivatization of the target compounds, has been a cornerstone in anti-doping laboratories for many years. upf.eduscielo.br

Over the last decade, anti-doping laboratories have advanced their methodologies to improve detection capabilities. yuntsg.comwada-ama.org This includes the development of methods using gas chromatography coupled to tandem mass spectrometry (GC-MS/MS), which lowers the limits of detection. yuntsg.comwada-ama.org Furthermore, the implementation of liquid chromatography coupled to mass spectrometry (LC-MS/MS) has become pivotal. nih.govtheanalyticalscientist.com LC-MS/MS techniques allow for the direct investigation of phase II metabolites, such as sulfate (B86663) and glucuronide conjugates, without the need for hydrolysis, offering a more comprehensive metabolic profile. upf.eduwada-ama.org

Recent advancements include the use of liquid chromatography quadrupole time-of-flight mass spectrometry (LC-QTOF-MS), which provides high-resolution and accurate mass measurements, enabling the identification of previously unreported metabolites. researchgate.net Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-TOFMS) has also been employed to resolve co-eluting compounds that would otherwise interfere with detection in traditional one-dimensional GC systems, thereby improving specificity. scielo.br These sophisticated techniques are crucial for identifying the trace amounts of this compound and its metabolites found in biological samples. theanalyticalscientist.comunito.it

| Analytical Technique | Abbreviation | Primary Application in this compound Analysis | Reference |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry | GC-MS | Traditional method for detecting hydrolyzed metabolites. | nih.govnih.gov |

| Gas Chromatography-Tandem Mass Spectrometry | GC-MS/MS | Offers lower limits of detection compared to GC-MS. | wada-ama.org |

| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | Direct detection of phase II metabolites (sulfates and glucuronides); high sensitivity. | nih.govupf.edu |

| Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry | LC-QTOF-MS | Identification of novel metabolites through high-resolution, accurate mass measurements. | researchgate.net |

| Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry | GC×GC-TOFMS | Enhanced resolution of co-eluting analytes, improving specificity. | scielo.br |

| Enzyme-Linked Immunosorbent Assay | ELISA | Screening method used in some applications, often compared with confirmatory GC-MS. | nih.gov |

Detection and Identification of this compound and its Metabolites in Diverse Biological Matrices

The detection of this compound relies on identifying the parent compound or, more commonly, its metabolites in various biological samples. After administration, this compound is extensively metabolized. nih.govresearchgate.net The primary metabolic pathways involve reduction and oxidation, followed by conjugation with glucuronic acid or sulfate to facilitate excretion. yuntsg.comupf.edu The specific metabolites formed and their concentrations can vary depending on the administration route. nih.govresearchgate.net

Urinary Analysis for Retrospective this compound Detection

Urine is the primary matrix for routine doping control analysis. theanalyticalscientist.com The traditional marker for this compound use is the detection of its main metabolite, 4-chloro-4-androsten-3α-ol-17-one (M1), which is primarily excreted as a glucuronide conjugate. yuntsg.comwada-ama.orgunito.it However, research has identified numerous other metabolites that can serve as biomarkers. yuntsg.comresearchgate.net

A 2015 study using LC-QTOF-MS identified fourteen metabolites in human urine after a single oral administration of this compound, including nine previously unreported metabolites. researchgate.net This study highlighted that while most metabolites are excreted as glucuronides, a significant portion are sulfate conjugates. yuntsg.comresearchgate.net One sulfate metabolite, identified as 4ξ-chloro-5ξ-androst-3ξ-ol-17-one-3ξ-sulfate (S1), was found to be a long-term metabolite, detectable for up to 25 days post-administration. researchgate.net The direct detection of these sulfate metabolites via LC-MS/MS can significantly extend the window of detection for this compound misuse compared to monitoring only the glucuronide fraction. upf.edu

| Metabolite ID | Chemical Name | Conjugation Type | Significance in Doping Control | Reference |

|---|---|---|---|---|

| M1 | 4-chloro-androst-4-en-3α-ol-17-one | Glucuronide | Primary screening and confirmation marker. | yuntsg.comunito.it |

| S1 | 4ξ-chloro-5ξ-androst-3ξ-ol-17-one-3ξ-sulfate | Sulfate | Long-term metabolite, detectable for up to 25 days. | researchgate.net |

| S1a | 4ξ-chloro-5α-androst-3β-ol-17-one 3β-sulfate | Sulfate | Improves detection time over traditional glucuronide metabolites. | upf.edu |

| M2, M3, M4 | Various isomers | Glucuronide | Used to study metabolic ratios to potentially distinguish administration routes. | yuntsg.comwada-ama.org |

| M5 | 4ζ-chloro-5ζ-androstan-3β-ol-17-one | Sulfate | Predominantly excreted as a sulfate conjugate. | yuntsg.com |

Hair Analysis for Long-Term this compound Exposure and Administration Route Assessment

Hair analysis provides a longer detection window compared to urine and can offer insights into the history of drug exposure. nih.govfrontiersin.org For this compound, this matrix is particularly valuable in distinguishing between long-term, systematic use and a single, isolated exposure, which might occur through contamination. nih.govunito.itresearchgate.net An ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method has been developed and validated to detect both this compound and its ester prodrug, this compound acetate (B1210297), in hair samples. nih.govunito.it

In cases where an athlete tests positive for this compound in urine, a negative hair test can support a defense of unintentional, one-time exposure. nih.govfrontiersin.org Conversely, the presence of this compound in segmented hair samples can provide a timeline of use. unito.it While interpreting the quantitative results can be challenging due to a lack of systematic studies, hair analysis can provide crucial evidence to help adjudicate anti-doping rule violations and potentially lead to a reduced sanction if contamination is demonstrated. nih.govresearchgate.net

Analysis in Other Biological Samples (e.g., Plasma, Feces, Liver, Muscle)

While urine is the standard for anti-doping tests, this compound and its metabolites have also been detected in other biological matrices. nih.govyuntsg.com Studies in animals have utilized various instrumental techniques to determine this compound presence in liver, muscle, and feces. nih.gov In some investigations, blood (plasma or serum) has been considered as an alternative matrix. yuntsg.com For instance, research has suggested that testing for the intact this compound acetate ester in serum could potentially be used as evidence to differentiate between the consumption of contaminated meat and other forms of administration. yuntsg.com

Addressing Challenges of Accidental Exposure and Contamination in this compound Cases

A significant number of adverse analytical findings for this compound have been linked to accidental exposure rather than intentional doping. yuntsg.comtheanalyticalscientist.com This presents a major challenge for anti-doping authorities. This compound acetate is an active ingredient in some topical creams and sprays available over-the-counter in certain countries for dermatological treatments. wada-ama.orgunito.itresearchgate.net

Studies have demonstrated that the transdermal application of these creams can lead to the excretion of detectable levels of this compound metabolites in urine. yuntsg.comunito.itfrontiersin.org Furthermore, accidental exposure can occur through close contact with an individual using such a product, or even by an athlete administering a this compound-containing spray to a pet. yuntsg.comfrontiersin.org In cases of indirect exposure, the urinary concentrations of the main metabolite (M1) are typically much lower than in cases of direct application. researchgate.net

Another documented source of unintentional intake is the consumption of meat from cattle illegally treated with this compound for growth-promoting purposes. nih.govwada-ama.orgreddit.com Distinguishing between these scenarios and deliberate misuse is complex. Research has focused on finding specific metabolic markers or concentration ratios that could differentiate between administration routes (e.g., oral vs. transdermal). wada-ama.orgtheanalyticalscientist.com However, establishing a definitive method that can be universally applied by all WADA-accredited laboratories remains a challenge. wada-ama.orgunito.it

Forensic Science Applications of this compound Detection in Abuse Scenarios

Beyond sports, the detection of this compound has applications in forensic toxicology. In cases of AAS abuse outside of competitive sports, analytical methods developed for doping control are directly applicable. nih.gov Hair analysis, in particular, can be a powerful tool in forensic investigations to establish a history of substance abuse. nih.govunito.it By analyzing segments of hair, toxicologists can create a timeline of this compound exposure over months or even years. This information can be crucial in clinical and legal contexts, providing objective evidence to supplement self-reported histories of drug use or in post-mortem investigations. nih.govfrontiersin.org The methods are also used to investigate cases of animal-to-human drug transfer or other unusual exposure scenarios. frontiersin.org

Emerging Research Directions and Future Perspectives in Clostebol Studies

Integration of Omics Technologies in Clostebol Metabolic Research

Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offer a comprehensive view of biological systems by analyzing large sets of molecules humanspecificresearch.orguninet.edu. The integration of these technologies holds significant promise for advancing this compound metabolic research. While the traditional approach to detecting this compound involves identifying its main metabolite, 4-chloro-androst-4-en-3α-ol-17-one (M1), excreted in urine, omics approaches can provide a more holistic understanding of how the body processes this compound wada-ama.orgwada-ama.org.

Metabolomics, in particular, can be applied to comprehensively analyze the metabolites present in biological samples following this compound exposure humanspecificresearch.orguninet.edu. This can lead to the discovery of new and potentially longer-lasting metabolites that could serve as improved biomarkers for detection researchgate.netnih.gov. Studying the metabolic pathways through metabolomics can also help differentiate between intentional use and unintentional exposure scenarios, such as contact with contaminated substances or transfer from treated individuals or animals wada-ama.orgfrontiersin.orgnih.govresearchgate.net.